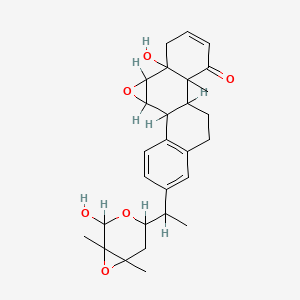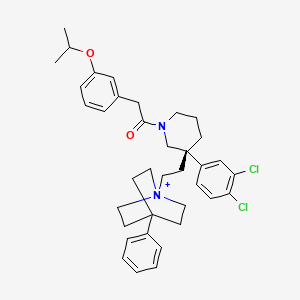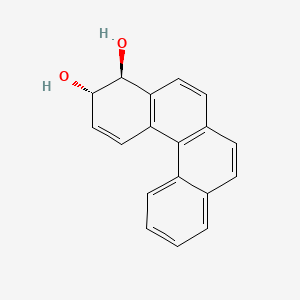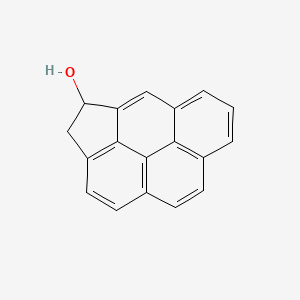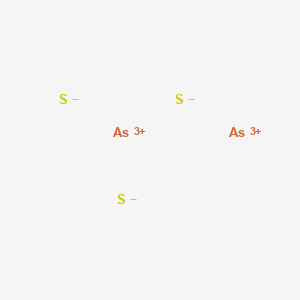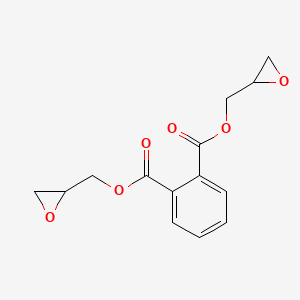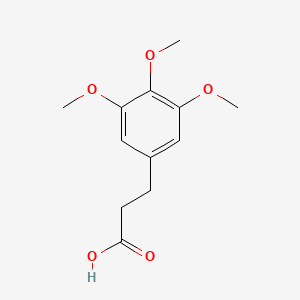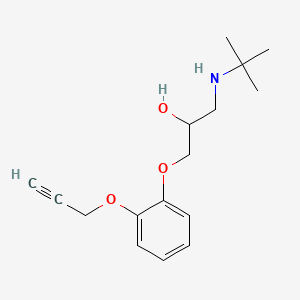
3,6-Diméthyl-1,4-dioxane-2,5-dione
Vue d'ensemble
Description
3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as rac-lactide, is a lactone derived from lactic acid. It is a 50:50 racemic mixture of D- and L-lactide.
Applications De Recherche Scientifique
3,6-Dimethyl-1,4-dioxane-2,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
DL-Lactide, also known as 3,6-Dimethyl-1,4-dioxane-2,5-dione, is a cyclic ester derived from lactic acid . It is primarily used as a monomer in the synthesis of poly(lactic acid) (PLA), a biodegradable polymer . Therefore, its primary targets are the catalysts used in the polymerization process .
Mode of Action
DL-Lactide interacts with its targets (catalysts) through a process known as ring-opening polymerization . This process involves the breaking of the ester bond in the lactide molecule, leading to the formation of linear chains of lactic acid units, which constitute PLA . The resulting polymer can be amorphous or semi-crystalline, depending on the stereospecificity of the catalysts used .
Pharmacokinetics
The properties of the resulting pla, such as its rate of degradation and elimination from the body, can be influenced by factors such as the molecular weight of the polymer and the presence of other substances .
Result of Action
The primary result of DL-Lactide’s action is the formation of PLA, a biodegradable polymer . This polymer can be used in various applications, including the production of biodegradable materials for medical applications, drug delivery systems, and packaging . The properties of the resulting PLA, such as its mechanical strength, degradation rate, and biocompatibility, can be tailored by controlling the conditions of the polymerization process .
Analyse Biochimique
Biochemical Properties
3,6-Dimethyl-1,4-dioxane-2,5-dione plays a crucial role in biochemical reactions, particularly in the polymerization processes. It interacts with various metal or organocatalysts to yield poly(D,L-lactide). The resulting polymer can be amorphous or exhibit some degree of crystallinity depending on the catalysts used . This compound is also involved in the synthesis of multi-block copolymers of polylactide and polycarbonate, as well as in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .
Molecular Mechanism
At the molecular level, 3,6-Dimethyl-1,4-dioxane-2,5-dione exerts its effects through ring-opening polymerization. This process involves the interaction of the compound with metal or organocatalysts, leading to the formation of poly(D,L-lactide). The polymerization mechanism is influenced by the stereospecificity of the catalysts, which can result in either amorphous or crystalline polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-1,4-dioxane-2,5-dione can be synthesized through the polymerization of lactic acid. The process involves the dehydration of lactic acid to form lactide, which is then purified and polymerized. The reaction conditions typically include elevated temperatures and the presence of catalysts such as tin(II) 2-ethylhexanoate .
Industrial Production Methods: Industrially, the production of 3,6-Dimethyl-1,4-dioxane-2,5-dione involves large-scale polymerization processes. The use of stereospecific catalysts can lead to the formation of heterotactic polylactide, which exhibits some degree of crystallinity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Polymerization: It can be polymerized via ring-opening polymerization using metal or organocatalysts to yield poly(D,L-lactide).
Copolymerization: It can be used to synthesize multi-block copolymers of polylactide and polycarbonate.
Common Reagents and Conditions:
Catalysts: Tin(II) 2-ethylhexanoate, aluminum catalysts.
Conditions: Elevated temperatures, controlled environments to prevent unwanted side reactions.
Major Products:
Poly(D,L-lactide): Generally amorphous polymer.
Heterotactic PLA: Exhibits some degree of crystallinity when stereospecific catalysts are used.
Comparaison Avec Des Composés Similaires
Glycolide: Another lactone derived from glycolic acid, used in the formation of poly(glycolide).
ε-Caprolactone: Used in the synthesis of polycaprolactone, a biodegradable polyester.
δ-Valerolactone: Utilized in the production of poly(δ-valerolactone), another biodegradable polymer.
Uniqueness: 3,6-Dimethyl-1,4-dioxane-2,5-dione is unique due to its derivation from lactic acid, a renewable resource. Its ability to form both amorphous and crystalline polymers depending on the catalysts used makes it versatile for various applications .
Propriétés
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26680-10-4 | |
| Record name | Poly(DL-lactide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26680-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041253 | |
| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19750 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
95-96-5 | |
| Record name | Lactide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilactide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LACTIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilactide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EH08MWO6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DL-Lactide?
A: The molecular formula of DL-Lactide is C6H8O4, and its molecular weight is 144.13 g/mol. []
Q2: How can DL-Lactide be spectroscopically characterized?
A: DL-Lactide can be characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Differential Scanning Calorimetry (DSC). FTIR helps identify functional groups, NMR provides structural information, and DSC reveals thermal properties. [, , , ]
Q3: Is lactoyl-lactic acid present as an impurity in DL-Lactide?
A: Yes, lactoyl-lactic acid has been identified as the only acid impurity in DL-Lactide, even when stored in tightly closed containers. It is also a product of DL-Lactide hydrolysis in a mobile phase. []
Q4: How does the composition of Poly(DL-lactide-co-glycolide) (PLGA) affect its degradation rate?
A: Increasing the glycolide content in PLGA copolymers accelerates both the release rate of encapsulated drugs and the biodegradation rate of the copolymer. []
Q5: Does the presence of metal salts impact the degradation of PLGA?
A: Yes, incorporating metal salts into PLGA can significantly influence its water uptake and degradation kinetics. The extent of the effect depends on the solubility characteristics of the specific salt used. []
Q6: How does the molecular weight of poly (lactide-co-glycolide) (PLGA) affect its degradation?
A: The molecular weight of PLGA plays a role in its degradation rate. For instance, DL-PLGA 50:50 microparticles degrade faster than both DL-PLA and DL-PLGA 75:25 due to differences in their molecular weights and polymer composition. []
Q7: How does Poly(DL-lactide-co-ε-caprolactone) (PLCA) modify Poly(DL-lactide) (PDLLA)?
A: Blending PLCA with PDLLA improves its flexibility and accelerates its degradation rate compared to pure PDLLA. This modification is attributed to the good compatibility between the two polymers. []
Q8: Can DL-Lactide be used to create microspheres for drug delivery?
A: Yes, DL-Lactide-based polymers, particularly PLGA, are widely explored for creating microspheres for controlled drug delivery. This is due to their biodegradability, biocompatibility, and ability to encapsulate various therapeutic molecules. [, , , , , , ]
Q9: How does the addition of hydrophilic domains affect drug release from microspheres?
A: Incorporating hydrophilic poly(ethylene glycol) (PEG) domains into PLA, forming PELA, significantly influences the degradation and drug release profile of microspheres. This modification often leads to a triphasic release pattern. []
Q10: How are DL-Lactide-based materials used in bone tissue engineering?
A: Porous scaffolds made from poly(L/DL-lactide) have shown promise as bone substitutes due to their ability to support the growth and activity of osteoblasts. These scaffolds promote bone regeneration and exhibit biocompatibility in vivo. [, , , ]
Q11: What are the advantages of using a poly-DL-lactide/calcium alginate core-coated microsphere system for drug delivery?
A: This system enhances drug loading efficiency, improves peptide stability, and reduces burst release compared to conventional biodegradable microspheres. This approach is particularly beneficial for delivering water-soluble macromolecular drugs like peptides and proteins. []
Q12: Can DL-Lactide-based materials be used for cartilage regeneration?
A: Research suggests that three-dimensional porous poly(L/DL-lactide) scaffolds can support the growth of chondrocytes and the development of a cartilage-like extracellular matrix, offering potential for cartilage regeneration. []
Q13: Are there any concerns regarding the degradation of porous Neurolac® nerve conduits?
A: Yes, clinical and experimental studies have reported cases of rapid degradation of porous Neurolac® nerve conduits, leading to swelling, fragmentation, and severe foreign body reactions that hindered nerve regeneration. This highlights the need for careful consideration of material properties in medical device design. []
Q14: How does a Poly-L/DL-lactide laminate implant affect biomechanical loading in the temporomandibular joint?
A: Finite element modeling suggests that using this biodegradable laminate implant to replace the articular disc significantly reduces stress on the mandibular condyle compared to the implant and glenoid fossa, highlighting its potential in joint reconstruction. []
Q15: Can DL-Lactide be used to create nanoparticles for drug delivery?
A: Yes, DL-Lactide-based polymers, specifically PLGA, have been successfully used to formulate nanoparticles encapsulating natural anti-parasitic compounds like Periglaucine A and Betulinic acid, demonstrating their potential in targeted drug delivery. []
Q16: What is the biocompatibility of PLG in the brain?
A: Studies show that PLG is well-tolerated when implanted into the brain, with the observed glial response primarily attributed to surgical trauma rather than the polymer itself. This biocompatibility makes PLG suitable for sustained drug delivery to the brain. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
